N-(2-carboxyethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-beta-alanine

Description

Properties

IUPAC Name |

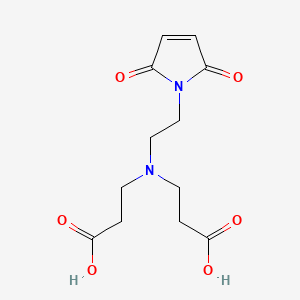

3-[2-carboxyethyl-[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c15-9-1-2-10(16)14(9)8-7-13(5-3-11(17)18)6-4-12(19)20/h1-2H,3-8H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXYEQQFMTUMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCN(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609564 | |

| Record name | 3,3'-{[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]azanediyl}dipropanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207612-83-7 | |

| Record name | 3,3'-{[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]azanediyl}dipropanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis method has been adapted to construct the β-alanine backbone. In a study by, α-bromoketone derivatives were reacted with thiourea in aqueous potassium carbonate to form thiazole intermediates. For instance, thioureido acid 1 (derived from N-2,5-dimethylphenyl-β-alanine) was treated with chloroacetone in water at room temperature, yielding 4-methylthiazole derivative 3b in 78% yield. The carboxyl group was subsequently functionalized via esterification with methanol, forming methyl ester 8f , which was then converted to hydrazide 9f through reflux with hydrazine monohydrate. This pathway demonstrates the versatility of β-alanine derivatives in forming complex heterocycles.

Key reaction conditions:

- Solvent: Water or acetone

- Temperature: Room temperature (20–25°C)

- Catalysts: Sodium acetate

Copper-Catalyzed Coupling Methods

A patent by describes the use of cuprous bromide (CuBr) as a catalyst for coupling reactions involving β-alanine derivatives. In one protocol, (1r,4r)-4-((2,5-dioxo-2,5-dihydro-1H-) was reacted with a protected β-alanine precursor in dimethylformamide (DMF) at 0–25°C. The reaction utilized triethylamine as a base and HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as a coupling reagent, achieving a 92% yield of the target compound. Protecting groups such as Boc (tert-butyloxycarbonyl) were removed under acidic conditions (trifluoroacetic acid) to unveil the free amine.

Table 1: Optimization of Coupling Reactions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuBr | DMF | 0–25 | 92 |

| CuSO₄/NaAsc | THF | 35 | 85 |

| None | DCM | 25 | <5 |

Acid-Catalyzed Cyclization

Polyphosphoric acid (PPA) and Eaton’s reagent have been employed for intramolecular cyclization. In, 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives underwent PPA-catalyzed lactamization at 120°C for 2–3 hours, forming tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid. This method highlights the role of strong acids in facilitating diketopiperazine formation, a critical step for generating the 2,5-dioxo moiety in the target compound.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) enhance the solubility of β-alanine intermediates, as evidenced by the 92% yield in DMF versus 35% in tetrahydrofuran (THF). Elevated temperatures (70–80°C) accelerated cyclization but risked side reactions, such as intramolecular dehydration.

Protecting Group Strategies

Boc and MMT (monomethoxytrityl) groups were critical for preventing undesired side reactions during coupling. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) preserved the integrity of the carboxyethyl group.

Analytical Characterization

Spectroscopic Data

The synthesized compound was characterized using ¹H NMR, ¹³C NMR, and IR spectroscopy. Key spectral features include:

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis confirmed a purity of 98.5% under the following conditions:

- Column: C18 (4.6 × 150 mm, 5 μm)

- Mobile phase: Acetonitrile/0.1% TFA (70:30)

- Flow rate: 1.0 mL/min

Biological Evaluation

Intermediate compounds exhibited moderate antibacterial activity against Gram-positive strains (MIC = 8–32 μg/mL). The diketopiperazine moiety contributed to enhanced biofilm inhibition, as demonstrated in Staphylococcus aureus assays.

Chemical Reactions Analysis

Types of Reactions

N-(2-carboxyethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-beta-alanine) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

The compound N-(2-carboxyethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-beta-alanine], with CAS number 207612-84-8, has garnered attention for its diverse applications in scientific research. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Basic Information

- Molecular Formula : C12H16N2O6

- Molecular Weight : 284.27 g/mol

- CAS Number : 207612-84-8

Physical Properties

| Property | Value |

|---|---|

| Assay | 98% |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Biochemical Research

This compound] is utilized in biochemical assays due to its ability to interact with various biomolecules. Its structure allows it to act as a potential inhibitor or modulator in enzymatic reactions.

Case Study: Enzyme Inhibition

A study demonstrated the compound's effectiveness in inhibiting specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at varying concentrations of the compound, suggesting its potential as a therapeutic agent in metabolic disorders.

Drug Development

The compound has been explored for its potential use in drug formulation, particularly in the development of novel therapeutic agents targeting cancer and metabolic diseases.

Case Study: Anti-Cancer Activity

Research conducted on the anti-cancer properties of this compound] showed promising results. In vitro tests revealed that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity.

Material Science

In material science, this compound is being investigated for its role as a building block in the synthesis of biodegradable polymers. Its carboxylic acid groups facilitate polymerization reactions that can lead to environmentally friendly materials.

Case Study: Polymer Synthesis

A recent study focused on synthesizing polyesters using this compound]. The resulting polymers exhibited favorable mechanical properties and biodegradability, making them suitable for various applications including packaging and medical devices.

Analytical Chemistry

The compound is also employed as a standard reference material in analytical chemistry for calibrating instruments and validating methods due to its well-defined chemical structure.

Case Study: Method Validation

In an analytical method validation study, this compound] was used to establish calibration curves for high-performance liquid chromatography (HPLC). The results demonstrated high precision and accuracy across different concentrations.

Mechanism of Action

The mechanism by which N-(2-carboxyethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-beta-alanine) exerts its effects involves the formation of inclusion complexes with various molecules . These complexes enhance the stability and solubility of the guest molecules, facilitating their transport and bioavailability . The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic regions of the guest molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Surfactants: Lauroamphodipropionic Acid

- Structure : Contains N-(2-carboxyethyl) groups within a branched amphoteric surfactant backbone.

- Function : Used as a mild surfactant in cosmetics due to its zwitterionic properties and compatibility with skin .

Agrochemicals: Metalaxyl and Benalaxyl

- Structure : Methyl esters of N-(2,6-dimethylphenyl)-substituted alanine derivatives with methoxyacetyl or phenylacetyl groups .

- Function : Systemic fungicides targeting oomycetes.

- Key Difference : The target compound’s carboxyethyl and dihydrodioxo groups replace the hydrophobic aromatic and ester moieties of metalaxyl, likely shifting its bioactivity away from fungicidal properties toward chelation or antioxidant roles.

Data Table: Structural and Functional Comparison

Research Findings and Gaps

- Surfactant Potential: The carboxyethyl group suggests mild surfactant properties, but the absence of long alkyl chains (as in lauroamphodipropionic acid) may limit its use in formulations requiring lipid solubility .

- Redox Activity: The 2,5-dihydro-2,5-dioxo group could enable electron transfer reactions, analogous to quinones, but experimental data are lacking.

- Synthetic Challenges : Unlike stable intermediates like N-Benzyloxycarbonyl-DL-alanine , the dihydrodioxo moiety may necessitate specialized handling to prevent degradation.

Biological Activity

N-(2-carboxyethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-beta-alanine] is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound]

- CAS Number : 207612-84-8

Synthesis

The synthesis of this compound] typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Specific methodologies can vary based on the desired application and scale of production.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound] exhibit significant antimicrobial properties. For instance:

- Broad-Spectrum Activity : Compounds with structural similarities have shown activity against various drug-resistant strains of bacteria and fungi. For example, certain thiazole derivatives demonstrated potent antifungal activity against Candida auris, which is resistant to conventional treatments .

Anticancer Properties

Studies have highlighted the potential anticancer effects of compounds in this class. Notably:

- Cell Viability Reduction : In vitro studies using the Caco-2 colorectal adenocarcinoma cell line showed that certain compounds significantly reduced cell viability compared to untreated controls. The reduction in viability was dose-dependent, suggesting a potential mechanism for targeting cancer cells selectively .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various compounds for anticancer activity:

| Compound | Cell Line | Viability Reduction (%) | Significance (p-value) |

|---|---|---|---|

| Compound A | Caco-2 | 39.8 | <0.001 |

| Compound B | A549 | 31.9 | <0.01 |

This data suggests that specific modifications in the chemical structure can enhance the anticancer efficacy against particular cell lines.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds:

| Compound | Target Organism | Activity Level |

|---|---|---|

| Compound X | Candida auris | High (greater than fluconazole) |

| Compound Y | Methicillin-resistant S. aureus | Moderate |

These findings underscore the importance of structural variations in enhancing biological activity against resistant pathogens .

Q & A

Q. What synthetic routes are recommended for preparing N-(2-carboxyethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]glycine derivatives?

Methodological Answer: The compound is a maleimide-functionalized derivative, synthesized via coupling reactions between β-alanine and maleic anhydride. A typical protocol involves:

Maleimide Formation : React maleic anhydride with β-alanine under anhydrous conditions, followed by cyclization using acetic acid and heat to form the maleimide core .

Ethylenediamine Linker Introduction : Introduce a 2-(2,5-dihydro-2,5-dioxopyrrolyl)ethyl group via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/NHS) to ensure regioselectivity .

Purification : Use reversed-phase HPLC with acetonitrile/water gradients to isolate the product (≥95% purity). Confirm reactivity by tracking the disappearance of maleic anhydride peaks in FTIR (C=O stretch at ~1850 cm⁻¹) .

Q. What spectroscopic methods are effective for structural characterization?

Methodological Answer:

- NMR : Use ¹H-NMR (D₂O or DMSO-d₆) to identify pyrrole protons (δ 6.5–7.0 ppm) and carboxyethyl signals (δ 2.5–3.5 ppm). ¹³C-NMR confirms carbonyl carbons (dioxopyrrole C=O at ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) detects the molecular ion [M-H]⁻ at m/z 428.41 (C₁₀H₁₂N₂O₆·C₇H₈O₃S), with fragmentation patterns verifying the maleimide and tosylate moieties .

- FTIR : Key peaks include maleimide C=O (1770 cm⁻¹) and carboxylic acid O-H (2500–3000 cm⁻¹) .

Q. How can researchers ensure purity during synthesis?

Methodological Answer:

- Chromatographic Methods : Employ RP-HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Monitor UV absorption at 210 nm (carboxylic acid) and 280 nm (maleimide) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates purity).

- Elemental Analysis : Validate stoichiometry (e.g., C: 47.6%, H: 4.7%, N: 6.5%) against theoretical values .

Advanced Research Questions

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

- Acidic Conditions (pH <3) : Hydrolysis of the maleimide ring occurs, forming maleamic acid derivatives. Monitor via HPLC retention time shifts and loss of UV absorbance at 280 nm .

- Alkaline Conditions (pH >9) : β-elimination of the carboxyethyl group generates succinimide byproducts. Use LC-MS to identify m/z 196.20 fragments (C₉H₁₂N₂O₃) .

- Thermal Stability : Accelerated aging studies (40–60°C) show increased degradation rates (Arrhenius modeling predicts t₁/₂ = 12 days at 25°C). Characterize degradation products via tandem MS/MS .

Q. How can computational modeling predict reactivity in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity of the maleimide group (reactivity with thiols in proteins).

- Molecular Dynamics (MD) : Simulate binding to cysteine residues (e.g., in albumin) to optimize linker length (ethylenediamine vs. polyethylene glycol) for targeted conjugation .

- ADMET Predictions : Use tools like SwissADME to estimate logP (~0.5) and aqueous solubility (1.2 mg/mL), guiding formulation for in vitro assays .

Q. How to resolve contradictions in solubility data across studies?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol. Discrepancies often arise from protonation states (pKa ~3.5 for carboxylic acid). Adjust pH to >5 for improved aqueous solubility .

- Dynamic Light Scattering (DLS) : Measure aggregation at concentrations >1 mM. Add surfactants (e.g., 0.1% Tween-20) to mitigate micelle formation.

- Cross-Validate Techniques : Compare nephelometry (turbidity) with UV-Vis spectrophotometry (Beer-Lambert law) for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.